molecular formula C4H7NO2 B1474422 Diacetamide-D7 CAS No. 33945-50-5

Diacetamide-D7

Cat. No. B1474422
CAS RN: 33945-50-5
M. Wt: 108.15 g/mol
InChI Key: ZSBDPRIWBYHIAF-KBKLHOFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacetamide-D7 is a deuterium-labeled compound derived from Diacetamide. It is primarily used as a tracer in research studies. Deuterium substitution has gained attention due to its potential impact on the pharmacokinetic and metabolic profiles of drugs .


Physical And Chemical Properties Analysis

  • Storage : Follow the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

Metabolic Pathways and Genetic Differences

Paracetamol Metabolism and Genetic Variability

Understanding the metabolism of paracetamol (acetaminophen) sheds light on the importance of metabolic pathways involving compounds like Diacetamide-D7. The study by Zhao and Pickering (2011) highlights various metabolic pathways, including deacetylation, and the impact of genetic differences on these processes. Such research underpins the relevance of Diacetamide-D7 in studying drug metabolism and potential genetic susceptibilities to toxicity or therapeutic outcomes. This insight can guide precision medicine approaches by elucidating how genetic profiles influence the metabolism of substances like Diacetamide-D7 (Li-zi Zhao & G. Pickering, 2011).

Pharmacokinetics and Pharmacodynamics

Ketamine and its Metabolites

Research into ketamine, a compound known for its NMDA receptor antagonism, offers parallels to the study of Diacetamide-D7, especially regarding its pharmacokinetics and pharmacodynamics. The review by Zanos et al. (2018) on ketamine pharmacology emphasizes the diversity of therapeutic effects and side effects, mediated through various molecular targets. Such studies are foundational for understanding how Diacetamide-D7 might interact with similar pathways, offering insights into its potential neuroprotective or neurotoxic effects depending on the context of use (P. Zanos et al., 2018).

Therapeutic Mechanisms Beyond Anesthesia

Neuroplasticity Mechanisms

The emerging therapeutic efficacy of compounds like ketamine underscores neuroplasticity as a convergent mechanism for fast-acting antidepressants. The review by Aleksandrova and Phillips (2021) highlights how these substances, through primary interactions with glutamate or serotonin receptors, induce synaptic and structural changes in the brain. Research in this area could reveal the potential of Diacetamide-D7 to affect neuroplasticity, offering a novel angle for understanding its applications in neuroscience and psychiatric disorders (L. Aleksandrova & A. Phillips, 2021).

properties

IUPAC Name

N,2,2,2-tetradeuterio-N-(2,2,2-trideuterioacetyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7)/i1D3,2D3/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBDPRIWBYHIAF-KBKLHOFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N([2H])C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetamide-D7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.